N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide
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Overview
Description
N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a 2,4-dichlorophenoxy group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide typically involves the following steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This intermediate is prepared by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions, often using sodium hydroxide as the base.
Coupling with Pyridine Derivative: The 2,4-dichlorophenoxyacetic acid is then coupled with a pyridine derivative, such as 3-aminopyridine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Introduction of Prop-2-enamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid: A structurally similar compound used as a herbicide.
N-phenyl-3-(pyridin-4-yl)prop-2-enamide: Another related compound with potential bioactive properties.
Uniqueness
N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide is unique due to the combination of its dichlorophenoxy and pyridine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)pyridin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c1-2-13(19)18-11-4-3-7-17-14(11)20-12-6-5-9(15)8-10(12)16/h2-8H,1H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMIKJPGCAYFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(N=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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